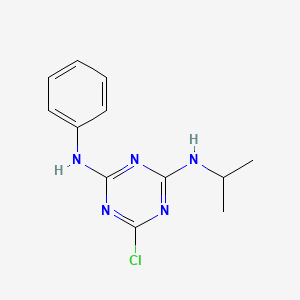
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that is widely used in scientific research. It is commonly abbreviated as BPOD and has a molecular formula of C14H8BrN3O3. BPOD is a highly versatile compound that has a wide range of applications in various fields of research.
作用机制
The mechanism of action of BPOD is not well understood. However, it is believed to act as an electron acceptor and a fluorescence quencher. BPOD has been shown to interact with DNA, which suggests that it may have potential applications in DNA sensing and imaging.
Biochemical and Physiological Effects:
BPOD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the safety profile of this compound.
实验室实验的优点和局限性
One of the main advantages of BPOD is its fluorescent properties, which make it useful in a wide range of laboratory experiments. It is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of BPOD is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research involving BPOD. One potential application is in the development of new sensors for detecting various analytes. BPOD could also be used in the development of new imaging techniques for studying biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in DNA sensing and imaging.
Conclusion:
In conclusion, 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a highly versatile compound that has a wide range of applications in scientific research. Its fluorescent properties make it useful in fluorescence microscopy and imaging studies, and it has potential applications in the development of new sensors and imaging techniques. Further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in DNA sensing and imaging.
合成方法
The synthesis of BPOD involves the reaction between 2-bromobenzoyl chloride and 4-nitrophenyl hydrazine in the presence of a base. The reaction takes place in anhydrous conditions and yields BPOD as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
科学研究应用
BPOD has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits light in the blue region of the spectrum when excited with ultraviolet light. This property makes it useful in fluorescence microscopy and imaging studies. BPOD has also been used as a sensor for detecting various analytes, including metal ions and amino acids.
属性
IUPAC Name |
3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)13-16-14(21-17-13)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMXVCDDRAMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)